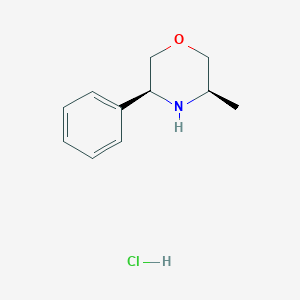![molecular formula C27H27N3O3S B2384118 3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline CAS No. 866843-27-8](/img/structure/B2384118.png)
3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline, also known as BPIP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPIP is a member of the quinoline family and has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
Piperazine derivatives are extensively studied for their pharmacokinetics and metabolism in the human body. For example, the study of the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, in humans illustrates the comprehensive metabolic pathways and excretion profiles of such compounds. This study showed that the compound is almost completely eliminated over a 9-day period, primarily through feces, with only a small fraction excreted unchanged via urine (Renzulli et al., 2011).
Anxiolytic Effects
Research on arylpiperazine derivatives containing isonicotinic and picolinic nuclei has revealed their potential anxiolytic effects. Such studies focus on their mechanism of action, possibly involving the GABAergic and serotonin systems, underscoring the therapeutic potential of piperazine derivatives for treating anxiety disorders (Kędzierska et al., 2019).
5-HT1A Receptor Occupancy
Piperazine derivatives have been utilized in exploring 5-HT1A receptor occupancy, highlighting their relevance in the treatment of anxiety and mood disorders. Studies using novel, selective 5-HT1A antagonists demonstrate the potential for high receptor occupancy in the human brain, which could translate into minimal acute side effects (Rabiner et al., 2002).
Vesicular Monoamine Transporter 2 Imaging
In the realm of neurology, piperidine derivatives have been investigated for their ability to image vesicular monoamine transporter 2 (VMAT2) sites in the human brain. Such research is crucial for understanding the distribution and function of VMAT2 in neurological conditions (Lin et al., 2010).
Repellent Efficacy
Piperidine compounds have also been evaluated for their efficacy as insect repellents. Studies comparing the repellent effectiveness of piperidine derivatives to DEET against Aedes communis and Simulium venustum demonstrate the potential for developing more effective repellents to protect against mosquito and black fly bites (Debboun et al., 2000).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-20-8-13-25-24(18-20)27(26(19-28-25)34(31,32)23-6-4-3-5-7-23)30-16-14-29(15-17-30)21-9-11-22(33-2)12-10-21/h3-13,18-19H,14-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXYSQBNIQEOHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)acetamide;hydrochloride](/img/structure/B2384035.png)
![2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2384038.png)
![1-ethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B2384040.png)
![N'-(1,2-Oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2384041.png)

![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2384044.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2384049.png)


![Methyl 3-[tert-butoxycarbonyl-(2-methoxy-2-oxo-ethyl)amino]propanoate](/img/structure/B2384055.png)


![N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2384058.png)